molecular formula C11H11N5O5 B15211638 s-Triazole, 3-(diacetylamino)-1-methyl-5-(5-nitro-2-furyl)- CAS No. 41735-44-8

s-Triazole, 3-(diacetylamino)-1-methyl-5-(5-nitro-2-furyl)-

Cat. No.: B15211638
CAS No.: 41735-44-8
M. Wt: 293.24 g/mol
InChI Key: UTXSZNDJMCSBAH-UHFFFAOYSA-N
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Description

N-Acetyl-N-(1-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a nitrofuran moiety, a triazole ring, and acetyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(1-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,2,4-triazole ring.

    Introduction of the Nitrofuran Moiety: The nitrofuran group is introduced through nitration reactions, often using nitric acid or other nitrating agents.

    Acetylation: The final step involves acetylation, where acetyl groups are added to the molecule using acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(1-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

N-Acetyl-N-(1-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity is studied for potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-Acetyl-N-(1-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrofuran moiety is known to interfere with microbial DNA, while the triazole ring can inhibit specific enzymes. These interactions disrupt essential biological processes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-N-(1-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetyl groups enhance its stability and solubility, making it more suitable for various applications compared to similar compounds.

Properties

CAS No.

41735-44-8

Molecular Formula

C11H11N5O5

Molecular Weight

293.24 g/mol

IUPAC Name

N-acetyl-N-[1-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C11H11N5O5/c1-6(17)15(7(2)18)11-12-10(14(3)13-11)8-4-5-9(21-8)16(19)20/h4-5H,1-3H3

InChI Key

UTXSZNDJMCSBAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=NN(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C)C(=O)C

Origin of Product

United States

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